molecular formula C21H15NO2S2 B4717320 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4717320
M. Wt: 377.5 g/mol
InChI Key: CKFGKCPXCQKLSI-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been of great interest to researchers in recent years. This compound has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in various scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In drug discovery, this compound has been screened for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of NF-κB, a protein involved in inflammation.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are various future directions for research on 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to understand its effects on cancer cells and inflammation. Additionally, future research could explore ways to improve the solubility and reduce the toxicity of this compound.

properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c1-24-17-10-5-9-16(13-17)22-20(23)19(26-21(22)25)12-15-8-4-7-14-6-2-3-11-18(14)15/h2-13H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGKCPXCQKLSI-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.